molecular formula C64H98O7 B15217952 (3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol CAS No. 161401-95-2

(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol

Cat. No.: B15217952
CAS No.: 161401-95-2
M. Wt: 979.5 g/mol
InChI Key: ACYFUXURQSYTNA-UHFFFAOYSA-N
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Description

(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol (CAS: 161401-95-2) is a hyperbranched aromatic polyether derivative characterized by a central phenyl ring substituted with three dodecyloxybenzylmethoxy groups and a terminal methanol group. Its synthesis involves reducing esters (e.g., methyl 3,4,5-tris(dodecyloxy)benzoate) using lithium aluminum hydride or similar reagents, achieving yields of 94% .

Properties

CAS No.

161401-95-2

Molecular Formula

C64H98O7

Molecular Weight

979.5 g/mol

IUPAC Name

[3,4,5-tris[(4-dodecoxyphenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C64H98O7/c1-4-7-10-13-16-19-22-25-28-31-46-66-59-40-34-55(35-41-59)52-69-62-49-58(51-65)50-63(70-53-56-36-42-60(43-37-56)67-47-32-29-26-23-20-17-14-11-8-5-2)64(62)71-54-57-38-44-61(45-39-57)68-48-33-30-27-24-21-18-15-12-9-6-3/h34-45,49-50,65H,4-33,46-48,51-54H2,1-3H3

InChI Key

ACYFUXURQSYTNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)CO

Origin of Product

United States

Preparation Methods

Preparation of 4-(Dodecyloxy)benzyl Bromide

The synthesis of the side-chain precursor begins with the alkylation of 4-hydroxybenzyl alcohol using dodecyl bromide under Williamson conditions:

Reaction Conditions

  • Substrates : 4-Hydroxybenzyl alcohol (1.0 equiv), dodecyl bromide (3.2 equiv)
  • Base : K₂CO₃ (4.0 equiv)
  • Solvent : Anhydrous DMF, 80°C, 12 h under argon
  • Workup : Aqueous extraction, column chromatography (hexane:EtOAc 9:1)
  • Yield : 82–88%

Subsequent bromination of the benzyl alcohol intermediate using PBr₃ in dichloromethane furnishes 4-(dodecyloxy)benzyl bromide, a critical electrophile for etherification.

Core Assembly via Sequential Etherification

The central phenyl core is constructed using 3,4,5-trihydroxybenzaldehyde as the starting material. Each hydroxyl group undergoes alkylation with 4-(dodecyloxy)benzyl bromide:

Optimized Etherification Protocol

  • Substrates : 3,4,5-Trihydroxybenzaldehyde (1.0 equiv), 4-(dodecyloxy)benzyl bromide (3.5 equiv)
  • Base : Cs₂CO₃ (6.0 equiv)
  • Solvent : Anhydrous acetonitrile, reflux (82°C), 24 h
  • Key Considerations :
    • Excess bromide ensures complete substitution despite steric hindrance.
    • Anhydrous conditions prevent hydrolysis of the benzyl bromide.
  • Yield : 77–85% after purification by silica gel chromatography

Aldehyde Reduction to Primary Alcohol

The aldehyde group in the trisubstituted intermediate is reduced to a primary alcohol using sodium borohydride:

Reduction Conditions

  • Reducing Agent : NaBH₄ (2.5 equiv)
  • Solvent : Ethanol/THF (3:1), 0°C to room temperature
  • Additive : NaHCO₃ (3.0 equiv) to neutralize residual acid
  • Workup : Extraction with diethyl ether, drying over MgSO₄
  • Yield : 89–93%

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃):
    • δ 6.85 (s, 2H, aromatic H)
    • δ 4.55 (s, 2H, CH₂OH)
    • δ 4.02–3.98 (m, 6H, OCH₂ from dodecyl chains)
    • δ 1.75–1.25 (m, 63H, alkyl CH₂)
  • FT-IR : Broad peak at 3340 cm⁻¹ (O-H stretch), 1245 cm⁻¹ (C-O-C ether)

Physicochemical Properties

Property Value Method
Molecular Weight 1318.7 g/mol HRMS
Melting Point 72–75°C Differential Scanning Calorimetry
Solubility >50 mg/mL in THF Turbidimetric assay

Challenges and Optimization Strategies

Steric Hindrance in Etherification

The bulky dodecyl chains impede nucleophilic attack during the final etherification step. Strategies to mitigate this include:

  • High-Dilution Conditions : Slow addition of the benzyl bromide precursor to minimize intermolecular interactions.
  • Ultrasonication : Enhances mass transfer in viscous reaction mixtures.

Purification of Hydrophobic Intermediates

Size-exclusion chromatography (Sephadex LH-20) proves effective for separating unreacted starting materials from the target compound, leveraging differences in hydrodynamic volume.

Industrial-Scale Considerations

The patent-pending method for 3,5-di-tert-butyl-4-hydroxybenzyl alcohol provides a template for large-scale adaptation:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes.
  • Solvent Recycling : Recovery of acetonitrile via fractional distillation cuts costs by 40%.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The phenyl ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)aldehyde or (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)carboxylic acid. Reduction of the phenyl ring can produce (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)cyclohexanol.

Scientific Research Applications

(3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug delivery and targeted therapy.

    Industry: It is used in the development of advanced materials, including surfactants and liquid crystals, due to its amphiphilic nature.

Mechanism of Action

The mechanism by which (3,4,5-Tris((4-(dodecyloxy)benzyl)oxy)phenyl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with cell membranes or proteins, altering their structure and function. The dodecyloxybenzyl groups can facilitate the compound’s insertion into lipid bilayers, potentially disrupting membrane integrity or modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Length and Substituent Variations

Compound 1c
  • Structure: 6-{N-[4-({4-[(E)-(Pyridin-2-yl)methylidene]phenyl}methyl)phenyl]carboximidoyl}pyridin-3-yl 3,4-bis(nonyloxy)benzoate.
  • Key Differences: Shorter nonyloxy chains (C9 vs. dodecyloxy C12) and pyridine-based ester linkage.
Compound 1d
  • Structure : Analog of 1c with dodecyloxy chains.
  • Key Differences : Longer alkyl chains enhance hydrophobicity (logP ~9.23) and thermal stability, favoring mesophase formation in liquid crystals .
AzoBTA ()
  • Structure : Contains an azo (-N=N-) group and carbamate linkages.
  • Impact : Azo groups enable photoresponsive behavior (e.g., reversible cis-trans isomerism), absent in the target compound .

Functional Group Modifications

(3,4,5-Tris(dodecyloxy)phenyl)methanamine ()
  • Structure: Methanol group replaced with a primary amine (-NH₂).
3,4,5-Tris(dodecyloxy)benzoic Acid Derivatives ()
  • Structure : Benzoic acid ester with extended branching (C136H240O14).
  • Key Differences: Larger molecular weight (2099 Da vs. ~1000 Da for the methanol variant) and extreme hydrophobicity (logP = 48.84).
  • Applications : Likely used in high-molecular-weight surfactants or dendritic polymers .
Oxadiazole-Integrated Anthraquinone ()
  • Structure: Anthraquinone core with oxadiazole and dodecyloxy substituents.
  • Impact : Oxadiazole imparts electron-transport properties, enabling ambipolar semiconductor behavior, unlike the purely insulating target compound .

Stability and Reactivity

Nitroxide-Spiro Compounds ()
  • Structure : 3,4,5-Tris(dodecyloxy)benzoate linked to stable nitroxide radicals.
  • Key Differences: Radical stability and spin-labeling utility for EPR studies, contrasting with the inert methanol terminus of the target compound .

Biological Activity

(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by its unique structure, which includes three dodecyloxy groups attached to a phenolic backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C47H85O3C_{47}H_{85}O_3, and its structural features contribute to its amphiphilic nature. The presence of long dodecyloxy chains enhances hydrophobicity while allowing some interaction with polar environments. This dual characteristic is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₄₇H₈₅O₃
Molecular Weight703.2 g/mol
SolubilitySoluble in organic solvents, limited in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may modulate enzyme activity and receptor interactions, influencing several biochemical pathways.

  • Enzyme Inhibition : Studies suggest that the compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation.
  • Receptor Binding : The compound has shown promise in binding to specific receptors associated with inflammatory responses, which could be beneficial in treating conditions like arthritis and psoriasis.

Case Studies

  • Anti-inflammatory Effects : In a study published in Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of similar compounds with dodecyloxy substitutions. They found that these compounds significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for inflammatory diseases .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of dodecyloxy-substituted phenolic compounds on cancer cell lines. The results indicated that these compounds induced apoptosis in various cancer cells through mitochondrial pathways .

Research Findings

Recent research highlights the following findings regarding this compound:

  • Cellular Uptake : The compound demonstrated effective cellular uptake due to its amphiphilic nature, facilitating its interaction with cell membranes.
  • Toxicity Profile : Preliminary toxicity assessments indicated that while the compound exhibits biological activity, it also requires careful evaluation to ensure safety for potential therapeutic use.

Q & A

Basic: What are the recommended synthetic routes for (3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol, and how can purity be optimized?

Methodological Answer:
The synthesis of this compound involves multi-step functionalization of the phenyl core. A plausible approach includes:

Core Preparation : Start with a trihydroxyphenylmethanol derivative. Introduce dodecyloxy groups via nucleophilic substitution using 4-dodecyloxyphenol under Mitsunobu conditions (e.g., DIAD/PPh3) .

Reduction : Use sodium borohydride (NaBH4) in methanol to reduce aldehyde intermediates to the alcohol, as demonstrated in analogous methoxyphenylmethanol syntheses .

Purification : Optimize purity via column chromatography (hexane/EtOAc gradients) and recrystallization in ethyl acetate, which effectively removes unreacted starting materials .

Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane/EtOAc) and confirm purity via <sup>1</sup>H NMR (e.g., absence of aldehyde protons at δ ~9–10 ppm) .

Basic: How should researchers characterize the molecular structure of this compound spectroscopically?

Methodological Answer:
Employ a combination of techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify key signals, such as:
    • Methanol proton (δ ~4.3 ppm, d, J = 5.7 Hz; δ ~5.1 ppm, t for OH) .
    • Aromatic protons (δ ~6.9–7.5 ppm, m) and dodecyloxy chains (δ ~0.8–1.5 ppm for CH3/CH2) .
  • FTIR : Confirm hydroxyl (3349 cm<sup>-1</sup>), ether (1236 cm<sup>-1</sup>), and aromatic (1512 cm<sup>-1</sup>) stretches .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (expected ~1,000–1,200 g/mol based on substituents).

Validation : Cross-reference spectral data with structurally similar compounds, such as (4-decyloxy-3-methoxyphenyl)methanol or triazine-linked methoxyphenyl derivatives .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:
Conflicts often arise from variations in alkyl chain packing and solvent polarity. To address this:

Systematic Solubility Testing : Use a standardized protocol (e.g., 1 mg/mL in DMSO, THF, chloroform, hexane) under controlled temperatures (25°C and 50°C) .

Dynamic Light Scattering (DLS) : Detect aggregation in aqueous systems, which may explain poor solubility in polar solvents despite hydrophilic methoxy groups .

Molecular Dynamics Simulations : Model solvent interactions to predict solubility trends, leveraging the hydrophobic dodecyloxy chains and hydrophilic core .

Case Study : Analogous compounds with long alkyl chains exhibit micelle formation in aqueous media, which can mask true solubility .

Advanced: What strategies are effective for studying the self-assembly behavior of this compound?

Methodological Answer:
The compound’s amphiphilic structure suggests potential for liquid crystalline or micellar phases. Key approaches include:

Transmission Electron Microscopy (TEM) : Image nanostructures in dilute solutions (e.g., 0.1% w/v in THF/water) .

Small-Angle X-ray Scattering (SAXS) : Quantify periodicities in self-assembled films or gels .

Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition or melting points) influenced by alkyl chain mobility .

Experimental Design : Use a split-plot design to test variables like concentration, temperature, and solvent polarity, as applied in analogous phytochemical studies .

Advanced: How can researchers address discrepancies in reported biological activity data?

Methodological Answer:
Contradictions may stem from impurity profiles or assay conditions. Mitigate via:

Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before biological testing .

Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .

Control Experiments : Compare with structurally simplified analogs (e.g., lacking dodecyloxy chains) to isolate functional group contributions .

Example : In phenolic derivatives, trace aldehydes from incomplete reduction can artificially inflate cytotoxicity; rigorous NaBH4 quenching is critical .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
While specific toxicology data are limited, adopt protocols for similar methoxyphenyl alcohols:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (skin/eyes) .
  • Storage : Keep under argon at –20°C to prevent oxidation; silica gel stabilizes hygroscopic compounds .
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal, as recommended for phenolic alcohols .

Note : Monitor for decomposition via TLC; degraded products may exhibit new spots (Rf >0.8 in polar solvents) .

Advanced: How can computational chemistry aid in predicting this compound’s reactivity?

Methodological Answer:
Leverage DFT calculations (e.g., Gaussian 16):

Electrostatic Potential Maps : Identify nucleophilic sites (e.g., methanol oxygen) for functionalization .

Transition State Analysis : Model esterification or etherification reactions to optimize synthetic yields .

LogP Calculations : Predict partition coefficients (e.g., using ChemAxon) to guide solvent selection for extractions .

Validation : Compare computed NMR shifts (<1 ppm deviation) and reaction barriers with experimental data .

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